molecular formula C10H7F3N2O2 B11924934 Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206984-51-1

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11924934
CAS No.: 1206984-51-1
M. Wt: 244.17 g/mol
InChI Key: VYQLOTGMDANBQV-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure prevalent in numerous bioactive molecules and several marketed drugs due to its wide range of therapeutic activities . The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position significantly enhances the molecule's properties, a common tactic in modern drug discovery to improve metabolic stability, increase lipophilicity, and boost binding affinity to biological targets . The methyl ester functional group provides a versatile handle for further synthetic modifications, enabling researchers to access a diverse array of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies . This scaffold is of significant interest in developing compounds for various therapeutic areas. Research indicates its potential in oncology, particularly as a precursor for designing kinase inhibitors. Similar imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of FLT3, a key target in Acute Myeloid Leukemia (AML), with ongoing efforts to overcome drug-resistant mutations . Furthermore, the core structure is found in molecules with demonstrated antimicrobial, anti-inflammatory, antiviral, and anxiolytic properties, highlighting its broad utility in drug discovery campaigns . The synthetic versatility of this methyl ester derivative also makes it a valuable substrate in methodological chemistry, serving as a starting point for developing novel C-H functionalization protocols, including visible light-induced transformations, to rapidly build molecular complexity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLOTGMDANBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856474
Record name Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206984-51-1
Record name Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine backbone is typically constructed via condensation between 2-aminopyridine derivatives and α-bromocarbonyl compounds. For the trifluoromethyl-substituted variant, 5-(trifluoromethyl)-2-aminopyridine serves as the starting material. A two-step protocol involves:

  • Bromination : Treatment of 5-(trifluoromethyl)-2-aminopyridine with bromine or N-bromosuccinimide (NBS) under acidic conditions to generate the α-bromo intermediate.

  • Cyclization : Reaction with methyl glyoxylate or methyl chlorooxoacetate in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,2-a]pyridine ring.

Example Procedure (from Patent WO2011057145A2):

  • Step 1 : 5-(Trifluoromethyl)-2-aminopyridine (1.0 eq) is reacted with NBS (1.1 eq) in acetic acid at 60°C for 6 hours.

  • Step 2 : The intermediate is treated with methyl chlorooxoacetate (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at room temperature for 12 hours.

  • Yield : 68–72% after column purification.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable direct introduction of the trifluoromethyl group. A representative method from ACS Omega employs:

  • Substrate : 2-Amino-5-bromopyridine.

  • Reagents : Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate precursor, Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Conditions : Microwave irradiation (150°C, 20 min) in DMF.

  • Yield : 85% with >95% purity.

Key Advantages :

  • Avoids harsh bromination conditions.

  • Compatible with electron-deficient pyridines.

Ritter-Type Reactions for Ring Construction

Recent advances in Ritter-type reactions (intermolecular amidation followed by cyclization) offer atom-economical routes. A method from ACS Organic & Inorganic Au utilizes:

  • Reactants : 5-(Trifluoromethyl)pyridin-2-amine and methyl propiolate.

  • Catalyst : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 eq).

  • Conditions : Dichloroethane (DCE) at 150°C for 12 hours.

  • Yield : 97% with exclusive regioselectivity.

Mechanistic Insight :

  • Nucleophilic attack by the amine on methyl propiolate forms a vinylogous carbamate.

  • Cyclization via Bi(OTf)₃-assisted electrophilic activation.

Direct Trifluoromethylation of Preformed Imidazo[1,2-a]pyridines

For late-stage functionalization, trifluoromethyl groups are introduced using CF₃ sources:

Radical Trifluoromethylation

  • Reagents : CF₃I and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Conditions : UV light (365 nm) in acetonitrile.

  • Yield : 60–65% (requires purification via recrystallization).

Electrophilic Trifluoromethylation

  • Reagents : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

  • Catalyst : Cu(OTf)₂ (10 mol%).

  • Conditions : DCM at 40°C for 6 hours.

  • Yield : 75–80%.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

A catalyst-free method (Sagepub) achieves cyclization under microwave irradiation:

  • Reactants : 2-Amino-5-(trifluoromethyl)pyridine and methyl 2-bromoacetate.

  • Conditions : 300 W, 120°C, 10 minutes.

  • Yield : 89% with no column chromatography required.

Aqueous-Phase Reactions

A metal-free protocol (RSC Green Chemistry) uses:

  • Reactants : N-Propargyl pyridinium bromide and NaOH (1 eq).

  • Conditions : Room temperature, water as solvent.

  • Yield : Quantitative (>99%) in 5 minutes.

Comparative Analysis of Methods

Method Conditions Yield Scalability Environmental Impact
Condensation/CyclizationAcidic, multi-step68–72%ModerateHigh (toxic solvents)
Palladium-CatalyzedMicrowave, DMF85%LowModerate (Pd waste)
Ritter-TypeHigh-temperature, Bi³⁺97%HighLow (Bi³⁺ recycling)
Green MicrowaveSolvent-free, 10 min89%HighMinimal
Aqueous-PhaseRoom temp, water>99%IndustrialMinimal

Challenges and Optimization Strategies

Regioselectivity Control

The trifluoromethyl group’s electron-withdrawing nature complicates cyclization regiochemistry. Strategies include:

  • Lewis Acid Modulation : Bi(OTf)₃ enhances electrophilic activation at the 5-position.

  • Steric Directing Groups : ortho-Substituents on pyridine improve selectivity.

Purification Difficulties

  • Recrystallization Solvents : Ethyl acetate/hexane (3:1) effectively removes unreacted starting materials.

  • Chromatography : Silica gel with 20–30% EtOAc/hexane resolves ester byproducts.

Industrial-Scale Production Insights

Patent WO2011057145A2 details a cost-effective route:

  • Raw Material Cost : $300–1000/kg at commercial scale.

  • Daily Dose Cost : $0.03–$0.1 (100 mg/day).

  • Key Step : Continuous flow reactors for esterification reduce reaction time by 50% .

Chemical Reactions Analysis

Oxidative Coupling Reactions

A CuI-catalyzed aerobic oxidative coupling between 2-aminopyridines and acetophenones is a common method. This reaction enables the formation of alkene-substituted derivatives and tolerates diverse functional groups .

Condensation Reactions

The compound can undergo condensation with nucleophiles, such as amines or alcohols, facilitated by the ester group. This reactivity is critical for synthesizing derivatives with varied biological activities.

Key Reaction Conditions

Method Catalyst/Solvent Yield Key Features
CuI-catalyzed couplingCuI, pyridine, acetoneHighBroad functional group tolerance
Metal-free aqueousNaOH, H₂O, MeCNExcellentScalable, rapid, no metal catalysts
CondensationAcid/base catalystsModerateForms amides, esters via nucleophilic attack

Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, providing a reactive intermediate for further derivatization.

Amidification

Reaction with amines (e.g., ammonium acetate) yields carboxamides, which are critical for optimizing biological activity .

Alkylation

The ester group allows alkylation to introduce substituents, enhancing lipophilicity and metabolic stability.

Condensation with Nucleophiles

The trifluoromethyl group directs electrophilic substitution, enabling reactions with nucleophiles (e.g., thiols, alcohols) to form diverse derivatives .

Mechanistic Insights

The trifluoromethyl group enhances lipophilicity and alters hydrogen bonding, influencing reactivity. The ester functionality facilitates nucleophilic attacks, while the imidazo-pyridine core provides stability for cyclization reactions .

Research Findings

  • Green Chemistry : Metal-free aqueous synthesis demonstrates superior space-time yields and scalability, with process mass intensities as low as 19.4 .

  • Biological Activity : Derivatives with chalcone conjugates show potent antikinetoplastid activity, with IC₅₀ values as low as 1.13 μM against Trypanosoma brucei rhodesiense .

  • Functional Group Influence : The trifluoromethyl group improves metabolic stability and binding affinity, while the ester group enables modular derivatization .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing bioactive molecules with tailored physicochemical properties. Future studies should explore its interactions with specific biological targets to unlock therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this structure were tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds showing inhibition rates exceeding 50% at low concentrations (5 µg/ml) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineInhibition Rate (%)
Compound APC354.94
Compound BK56237.80
Compound CA54940.78

Antifungal Properties

The compound has also been evaluated for antifungal activity against various pathogens. In vitro tests revealed that certain derivatives exhibited strong inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungusInhibition Rate (%)
Compound DB. cinerea96.76
Compound ES. sclerotiorum82.73

Agricultural Applications

The agricultural sector has shown interest in the compound for its potential as an agrochemical. Its derivatives have been synthesized and tested for insecticidal and fungicidal properties.

Insecticidal Activity

Research indicates that this compound derivatives possess insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed in laboratory settings suggest that these compounds could serve as effective alternatives to traditional insecticides .

Table 3: Insecticidal Activity of this compound Derivatives

CompoundInsect SpeciesMortality Rate (%)
Compound FS. frugiperda90.0
Compound GM. separata86.7

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel polymers and coatings.

Polymer Synthesis

The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers synthesized using this compound as a monomer or additive. This characteristic is beneficial for developing advanced materials used in harsh environments.

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
This compound -CF₃ (5), -COOCH₃ (2) C₁₀H₇F₃N₂O₂ 256.17 High lipophilicity; potential enzyme inhibition [10, 11, 12]
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ (5), -COOC₂H₅ (2) C₁₁H₉F₃N₂O₂ 258.20 Drug intermediate; 97% purity [10, 11, 12]
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate -CH₃ (5), -COOC₂H₅ (2) C₁₁H₁₂N₂O₂ 204.23 Crystal structure analyzed; planar rings with hydrogen bonding [2, 7]
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (7), -COOH (2) C₉H₅F₃N₂O₂ 234.14 Higher solubility (carboxylic acid); similarity score 0.86 [9]
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ (8), -Cl (3), -I (6), -COOC₂H₅ (2) C₁₁H₇ClF₃IN₂O₂ 450.54 Bulky substituents; potential for halogen bonding [14, 19]

Key Differences and Implications

Substituent Effects on Reactivity and Binding: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects compared to methyl (-CH₃) or hydrogen substituents. This increases stability and may improve binding to hydrophobic enzyme pockets (e.g., FXa or HIF-1α inhibitors) .

Ester Group Impact: Methyl vs. Ethyl esters (e.g., ) are commonly used as prodrugs due to slower hydrolysis rates .

Biological Activity :

  • Compounds with -CF₃ at the 5-position (target compound) may exhibit enhanced inhibitory activity compared to 7-CF₃ analogs (), as substituent positioning affects molecular interactions .
  • The 5-methyl derivative () is associated with hypoxia-inducible factor (HIF) modulation, suggesting that trifluoromethyl substitution could further optimize pharmacokinetic properties .

Synthetic Considerations :

  • Synthesis of trifluoromethylated derivatives often requires specialized reagents (e.g., CF₃ sources like Togni’s reagent), whereas methyl or ethyl substituents can be introduced via simpler alkylation or esterification steps .

Biological Activity

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1206984-51-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its biological activity. The structural formula is represented as:

C9H6F3N2O2\text{C}_9\text{H}_6\text{F}_3\text{N}_2\text{O}_2

Key Properties:

PropertyValue
Molecular Weight230.14 g/mol
AppearanceWhite to off-white solid
Purity≥97.0% (HPLC)
Storage Conditions2-8°C

Biological Activities

Recent studies have highlighted the significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including this compound. These activities encompass:

  • Anticancer Properties: Research indicates that compounds within this class exhibit potent anticancer effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of triple-negative breast cancer (TNBC) cells (MDA-MB-231) with IC50 values demonstrating significant potency compared to standard treatments like 5-Fluorouracil .
  • Antimicrobial Activity: Imidazo[1,2-a]pyridine derivatives have also been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents .
  • Anti-inflammatory Effects: Some studies suggest that these compounds may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity. The trifluoromethyl group increases lipophilicity and alters the electronic properties of the compound, leading to improved interaction with biological targets .

Case Studies and Research Findings

Several key studies have provided insights into the biological activity of this compound:

  • Antitumor Activity: A study demonstrated that this compound exhibited significant cytotoxicity against TNBC cell lines with minimal effects on non-cancerous cell lines, indicating a favorable therapeutic index .
  • Mechanism of Action: Investigations into the mechanism revealed that this compound may induce cell cycle arrest without triggering apoptosis in certain cancer cell lines, suggesting alternative pathways for its anticancer effects .
  • In Vivo Studies: In vivo experiments using chick chorioallantoic membrane (CAM) models showed that this compound could effectively reduce tumor size, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?

  • Methodology :

  • Step 1 : Start with ethyl bromopyruvate (F1), synthesized via bromination of ethyl pyruvate (94.06% yield under optimized conditions: excess Br₂, controlled temperature) .
  • Step 2 : React F1 with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2), synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (87.12% yield via NH₃-mediated substitution) .
  • Step 3 : Cyclize intermediates under reflux (solvent: ethanol, 24–48 hours) to form the imidazo[1,2-a]pyridine core. Final esterification with methanol yields the methyl carboxylate derivative.
  • Validation : Confirm structures via 1H^1H NMR and 13C^{13}C NMR, focusing on trifluoromethyl (-CF₃) peaks (~δ 120–125 ppm for 19F^{19}F) and ester carbonyl signals (~δ 165–170 ppm) .

Q. How is the purity and structural identity of this compound verified in academic settings?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS to assess purity (>98%), with mobile phases optimized for polar trifluoromethyl groups (e.g., acetonitrile/water gradients) .
  • Spectroscopy :
  • IR : Identify carbonyl (C=O) stretches (~1720–1740 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.02 Å) and disorder in trifluoromethyl groups (occupancy ratios refined to 0.68:0.32) .

Q. What solvent systems and reaction conditions minimize byproducts during synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for intermediates like F2 . Avoid protic solvents in bromination steps to prevent hydrolysis.
  • Temperature control : Maintain 60–90°C during cyclization to balance reaction rate and decomposition risks. Higher temperatures (>100°C) may degrade the trifluoromethyl group .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazo ring formation, but avoid excess to prevent ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Model electron-withdrawing effects of -CF₃ on imidazo[1,2-a]pyridine’s HOMO/LUMO levels to predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs. For example, Pd-catalyzed coupling of the methyl carboxylate with aryl boronic acids shows reduced yields (~40–50%) due to -CF₃ steric hindrance .

Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -CF₃ with -CH₃ or -Cl) and test against target enzymes (e.g., kinases, viral proteases) .
  • Data normalization : Use standardized assays (e.g., IC₅₀ in μM for antiviral activity) and control for batch-to-batch purity variations (>98% by HPLC) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility. The -CF₃ group increases lipophilicity, requiring balancing with polar carboxylate groups .
  • Docking simulations : Map interactions between the imidazo core and target proteins (e.g., HER2 kinase). For example, methyl carboxylate forms hydrogen bonds with Thr-798, while -CF₃ stabilizes hydrophobic pockets .

Q. What crystallographic insights explain the compound’s stability under thermal stress?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>200°C) and correlate with crystal packing motifs (e.g., C–H···N hydrogen bonds forming R₂²(8) rings) .
  • Variable-temperature XRD : Track lattice expansion and disorder dynamics in the trifluoromethyl group at 25–150°C .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar starting materials?

  • Key factors :

  • Bromination efficiency : Excess Br₂ in F1 synthesis improves yields (94% vs. <80% in suboptimal protocols) .
  • Purification methods : Column chromatography (ethyl acetate/hexane) vs. recrystallization (ethanol) impacts purity and recovery rates .
    • Resolution : Standardize reaction monitoring (e.g., TLC at Rf = 0.3–0.5) and report isolated yields post-purification.

Tables for Key Data

Property Value/Description Reference
Synthetic yield (F1)94.06% (ethyl bromopyruvate)
1H^1H NMR (CF₃)δ 4.20 (q, J=7.1 Hz, ester CH₃)
X-ray crystallographyPlanarity deviation: <0.02 Å
Thermal decomposition onset>200°C (TGA)

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